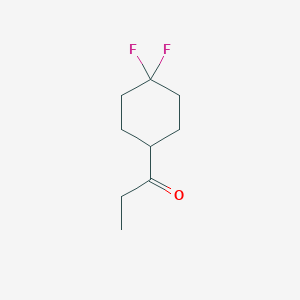
1-(4,4-Difluorocyclohexyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-Difluorocyclohexyl)propan-1-one is an organic compound with the molecular formula C9H14F2O and a molecular weight of 176.21 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a propanone group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which is subjected to fluorination to introduce the fluorine atoms at the 4,4-positions.
Fluorination: The fluorination process can be carried out using reagents such as hydrogen fluoride or fluorine gas under controlled conditions.
Formation of Propanone Group: The fluorinated cyclohexane is then reacted with propanone (acetone) in the presence of a suitable catalyst to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-(4,4-Difluorocyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The fluorine atoms in the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4,4-Difluorocyclohexyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4,4-Difluorocyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
1-(4,4-Difluorocyclohexyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Fluorocyclohexyl)propan-1-one: This compound has only one fluorine atom, resulting in different chemical properties and reactivity.
1-(4,4-Dichlorocyclohexyl)propan-1-one:
1-(4,4-Difluorocyclohexyl)ethan-1-one: The shorter carbon chain in this compound affects its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two fluorine atoms, which confer distinct reactivity and stability.
属性
IUPAC Name |
1-(4,4-difluorocyclohexyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTFXYLNBJVHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

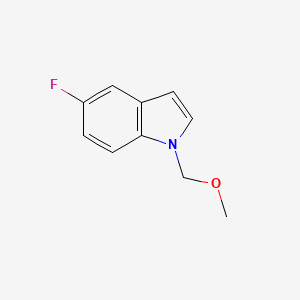
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2628946.png)
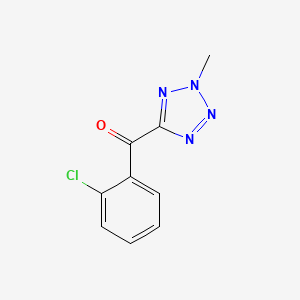

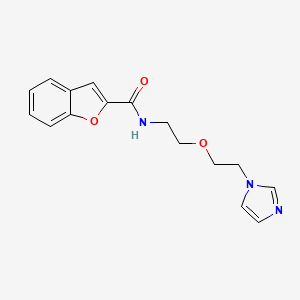
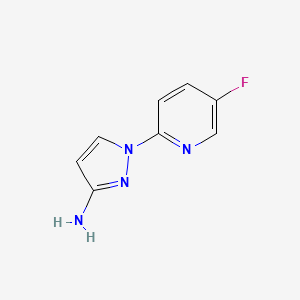
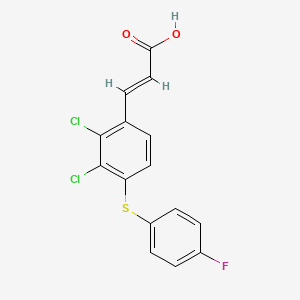
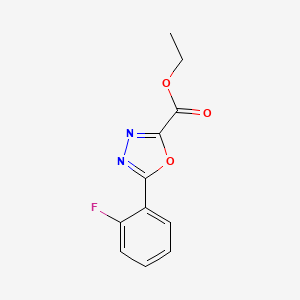
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2628960.png)
![2-Chloro-N-[[4-(trifluoromethyl)thiophen-2-yl]methyl]propanamide](/img/structure/B2628962.png)
![N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2628963.png)
![2,2-dimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2628964.png)

